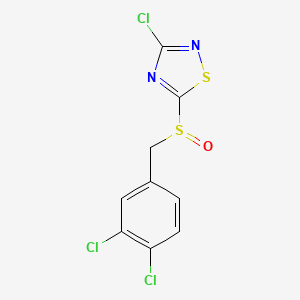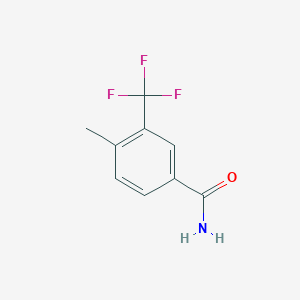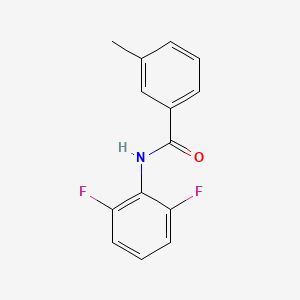
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C14H16ClN5O and a molecular weight of 305.76 . This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated methoxyphenyl ring and a dimethylpyrimidinyl ring .
準備方法
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
科学的研究の応用
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with similar compounds such as:
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea: This compound has a similar structure but contains a urea group instead of a guanidine group.
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea: This compound contains a thiourea group, which may confer different chemical and biological properties.
特性
分子式 |
C14H16ClN5O |
|---|---|
分子量 |
305.76 g/mol |
IUPAC名 |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) |
InChIキー |
PKPRNQDECQXHQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1635463.png)

![1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1635481.png)

![2-[(Quinolin-8-ylhydrazinylidene)methyl]quinolin-8-ol](/img/structure/B1635501.png)
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1635502.png)


